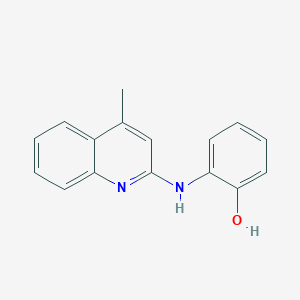

2-(4-Methylquinolin-2-ylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29g/mol |

IUPAC Name |

2-[(4-methylquinolin-2-yl)amino]phenol |

InChI |

InChI=1S/C16H14N2O/c1-11-10-16(17-13-7-3-2-6-12(11)13)18-14-8-4-5-9-15(14)19/h2-10,19H,1H3,(H,17,18) |

InChI Key |

YWCTZOUSSMRFPU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3O |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-(4-Methylquinolin-2-ylamino)phenol

The direct formation of the this compound structure is a primary goal for synthetic chemists, aiming for efficiency and high yields. Key approaches include multicomponent reactions and specialized C-N bond formation protocols.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer an atom-economical and convergent route to complex molecules. nih.govnih.gov While a specific one-pot multicomponent synthesis for this compound is not extensively documented, related MCRs provide a blueprint for its potential assembly. For instance, the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, highlights the potential for combining aniline (B41778) derivatives with other components to build the quinoline (B57606) core. nih.gov

A plausible MCR strategy for this compound could involve the reaction of 2-aminophenol (B121084), an appropriate three-carbon synthon, and a methyl-substituted aniline derivative. The development of novel MCRs remains an active area of research, and the application of such a strategy would be a significant advancement in the efficient synthesis of this target molecule. mdpi.com A transition-metal-free, three-component reaction involving an aldehyde, malononitrile, and 2-aminophenol has been used to synthesize 8-hydroxy-4-phenyl-1,2-dihydroquinolines, demonstrating the feasibility of incorporating the 2-aminophenol moiety in a one-pot quinoline synthesis. researchgate.net

Amination and Coupling Protocols for C-N Bond Formation

The crucial carbon-nitrogen (C-N) bond that links the 2-aminophenol and 4-methylquinoline (B147181) moieties is central to the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming such bonds. numberanalytics.comtcichemicals.com This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base.

In the context of synthesizing this compound, this would involve the reaction of 2-aminophenol with a 2-halo-4-methylquinoline, most commonly 2-chloro-4-methylquinoline (B123181). The general scheme for this amination is as follows:

2-Chloro-4-methylquinoline + 2-Aminophenol → this compound + HCl

The efficiency of this coupling is influenced by the choice of catalyst, ligand, base, and solvent. Various palladium-based catalytic systems have been developed to facilitate these transformations under increasingly mild conditions. semanticscholar.org Furthermore, advancements have led to the development of transition-metal-free amination methods, which offer a more sustainable alternative. researchgate.net For example, copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been demonstrated, offering a regioselective approach to C-N bond formation. rsc.org

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound often relies on the preparation and subsequent coupling of two key precursors: the 4-methylquinoline ring system and the 2-aminophenol moiety.

Quinoline Ring System Construction and Functionalization

The quinoline core can be constructed through various classic named reactions. iipseries.orgijpsjournal.com The Combes quinoline synthesis, for example, involves the condensation of an arylamine with a β-diketone, followed by acid-catalyzed cyclization. drugfuture.comwikipedia.orgyoutube.comcambridge.org The Doebner-von Miller reaction provides another route, reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comslideshare.netacs.org

For the specific synthesis of the required precursor, 2-chloro-4-methylquinoline, a common starting material is 4-methyl-2-quinolone. This can be prepared via methods like the Conrad-Limpach synthesis. The subsequent chlorination of 4-methyl-2-quinolone is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloro-4-methylquinoline. nih.govmdpi.com

| Starting Material | Reagent(s) | Product | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| 4-Methyl-2-quinolone | POCl₃ | 2-Chloro-4-methylquinoline | nih.gov |

Phenolic Moiety Functionalization and Precursor Preparation

The 2-aminophenol precursor is a commercially available compound. However, in some synthetic strategies, it may require functionalization to enhance its reactivity or to introduce specific protecting groups. For instance, the amino group can be protected to prevent side reactions during the modification of other parts of the molecule.

Recent advances have also focused on the direct functionalization of aminophenols. For example, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed, which proceeds smoothly with air as the terminal oxidant. rsc.org While this specific example relates to p-aminophenol, the underlying principles could potentially be adapted for the functionalization of 2-aminophenol. The chemoselective acetylation of 2-aminophenol using immobilized lipase (B570770) has also been studied, demonstrating the potential for enzymatic methods in the selective modification of this precursor. acs.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. ijpsjournal.comnih.govresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green approaches can be considered. The use of greener solvents, such as water or ethanol (B145695), in quinoline synthesis has been explored. researchgate.netresearchgate.net For example, the Doebner-von Miller reaction has been successfully carried out in water using a sulfuric acid catalyst. iipseries.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. researchgate.net

Catalysis plays a central role in green synthesis. The development of reusable heterogeneous catalysts, such as zeolites, offers an alternative to traditional homogeneous catalysts, simplifying product purification and reducing waste. rsc.org Furthermore, the use of environmentally benign catalysts, like ammonium (B1175870) chloride, for the one-pot synthesis of quinoline derivatives highlights the move towards more sustainable chemical processes. researchgate.net The exploration of catalyst-free techniques and the use of greener solvents are key areas of focus in the ongoing effort to develop more sustainable methods for the synthesis of quinoline-based compounds. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

In a push towards greener chemistry, solvent-free reaction conditions have been explored for the synthesis of related aminoquinoline derivatives. For instance, the one-pot synthesis of 2-amino-4-arylthiazoles has been successfully achieved under solvent-free conditions using microwave irradiation, suggesting a potential avenue for the synthesis of the target compound. researchgate.net This approach not only reduces solvent waste but can also lead to shorter reaction times and improved yields.

Aqueous reaction conditions are also gaining traction. The synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been effectively carried out in water, highlighting the potential for using this universal solvent in related syntheses. researchgate.net While a specific protocol for this compound in water is not yet established, the precedent set by similar reactions is promising.

Catalyst-Free Approaches

The development of catalyst-free synthetic methods is highly desirable as it simplifies purification processes and reduces costs. A notable example is the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from their corresponding ureas and alcohols, which proceeds without a catalyst. This demonstrates that under the right conditions, the inherent reactivity of the starting materials can be sufficient to drive the reaction to completion.

Catalytic Approaches in Synthetic Routes

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions that are otherwise difficult or impossible. The synthesis of this compound can be significantly enhanced through the use of various catalytic systems.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Lewis Acids)

Palladium and copper catalysts are widely used for C-N bond formation, a key step in the synthesis of the target molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of N-aryl amines. This methodology could be applied to the reaction of 2-chloro-4-methylquinoline with 2-aminophenol. For example, the synthesis of N-arylbenzo[h]quinazoline-2-amines has been successfully achieved using a Pd₂(dba)₃/Xantphos catalytic system. nih.gov

Lewis acids can also catalyze the synthesis of quinoline derivatives. For instance, the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones has been achieved via an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. researchgate.net

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of related quinoline derivatives:

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Pd₂(dba)₃ / Xantphos | Benzo[h]quinazolin-2-amine, Bromobenzene | N-arylbenzo[h]quinazolin-2-amine | nih.gov |

| pTsOH·H₂O | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Pyrano[3,2-c]quinolones | researchgate.net |

| CuOTf | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Furo[3,2-c]quinolones | researchgate.net |

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts is a rapidly growing area of research, offering advantages such as high surface area-to-volume ratio and enhanced catalytic activity. While a specific nanoparticle-mediated synthesis for this compound has not been reported, related reactions have shown promise. For example, CuO nanoparticles have been used as efficient catalysts for the synthesis of quinazoline (B50416) derivatives. frontiersin.org This suggests that metal oxide or metal nanoparticles could be effective catalysts for the C-N coupling reaction to form the target compound.

Post-Synthetic Modifications and Structural Elaboration

Once the core structure of this compound is synthesized, it can be further functionalized to create a library of derivatives with diverse properties. The phenolic hydroxyl group and the secondary amine provide reactive handles for various chemical transformations.

The phenolic -OH group can undergo etherification or esterification reactions to modify the compound's solubility and electronic properties. nih.gov The secondary amine can be alkylated or acylated to introduce new functional groups. Furthermore, the quinoline ring itself can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. These post-synthetic modifications allow for the fine-tuning of the molecule's properties for specific applications.

Coordination Chemistry and Ligand Design Principles

Ligational Behavior of 2-(4-Methylquinolin-2-ylamino)phenol

The ligational behavior of this compound is primarily dictated by the presence of nitrogen and oxygen atoms that can donate lone pairs of electrons to a metal center, and its ability to form chelate rings.

This compound possesses three potential donor atoms: the phenolic oxygen atom, the secondary amino nitrogen atom, and the quinoline (B57606) ring nitrogen atom. The deprotonated phenolic oxygen is a hard donor and readily forms a strong bond with metal ions. The two nitrogen atoms, being softer donors, also participate in coordination. This combination of hard and soft donor atoms makes the ligand versatile in coordinating with a range of transition metal ions. The involvement of these donor atoms in coordination is typically confirmed by spectroscopic techniques. For instance, in the infrared (IR) spectra of the metal complexes, a shift in the stretching frequency of the C-O bond of the phenol (B47542) group and the C=N bond of the quinoline ring to lower or higher wavenumbers compared to the free ligand indicates their participation in complexation.

This compound typically acts as a bidentate or tridentate ligand. In its most common bidentate coordination mode, it coordinates to a metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring. researchgate.net In some cases, it can act as a tridentate ligand, with the quinoline nitrogen also participating in the coordination, leading to the formation of two chelate rings (one six-membered and one five-membered). The denticity is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, with some metal ions, the ligand might bridge two metal centers, leading to the formation of polynuclear complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various physicochemical and spectroscopic methods to determine their structure and properties.

This compound forms stable complexes with a wide array of transition metal ions. The synthesis typically involves the direct reaction of the ligand with metal salts like chlorides, nitrates, or acetates in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govmdpi.com

Cu(II) Complexes: Copper(II) complexes of similar Schiff base ligands have been extensively studied. These complexes often exhibit square planar or distorted octahedral geometries. nih.govrsc.org

Fe(III) Complexes: Iron(III) complexes with related ligands have been synthesized and are often found to have octahedral geometry. rsc.orgjocpr.comnih.gov

Co(II) Complexes: Cobalt(II) complexes can adopt either tetrahedral or octahedral geometries depending on the ligand field. researchgate.netvnu.edu.vn

Mn(II) Complexes: Manganese(II) complexes with similar ligands have been prepared and characterized, often exhibiting octahedral geometry. tsijournals.comresearchgate.netresearchgate.net

Ni(II) Complexes: Nickel(II) complexes can be square planar, tetrahedral, or octahedral. chemijournal.commdpi.commdpi.com

Zn(II) and Cd(II) Complexes: Due to their d¹⁰ electronic configuration, Zn(II) and Cd(II) complexes are typically diamagnetic and adopt tetrahedral or octahedral geometries. frontiersin.orgresearchgate.netnih.govnih.gov

VO2+ (Vanadyl) Complexes: Vanadyl complexes with Schiff base ligands are known and usually have a square pyramidal geometry.

Ru(III) Complexes: Ruthenium(III) complexes with nitrogen and oxygen donor ligands have been synthesized and often display octahedral geometry. daneshyari.comrsc.org

The general synthetic approach involves dissolving the ligand in a suitable organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt. The reaction mixture is then refluxed for a period, after which the solid complex precipitates and can be collected by filtration. jchemlett.com

Spectroscopic techniques are indispensable for the characterization of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand in the spectra of the complexes indicates the deprotonation of the phenolic group upon complexation. Shifts in the ν(C-O) and ν(C=N) stretching vibrations further confirm the involvement of the phenolic oxygen and quinoline/amino nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations. researchgate.netekb.eg

| Vibrational Mode | Free Ligand (cm⁻¹) (Typical) | Metal Complex (cm⁻¹) (Typical) | Inference |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) (quinoline) | ~1620 | Shifted (e.g., 1600-1610) | Coordination of quinoline nitrogen |

| ν(C-O) (phenolic) | ~1280 | Shifted (e.g., 1300-1320) | Coordination of phenolic oxygen |

| ν(M-N) | - | ~500-550 | Formation of metal-nitrogen bond |

| ν(M-O) | - | ~400-450 | Formation of metal-oxygen bond |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands due to intra-ligand transitions and d-d transitions of the metal ion. The intra-ligand bands are usually observed in the UV region, while the d-d transitions, which are characteristic of the metal ion's coordination environment, appear in the visible region. For instance, octahedral Ni(II) complexes typically show three d-d transition bands. japsonline.comresearchgate.net The position and intensity of these bands can help in assigning the geometry of the complex.

| Metal Ion | Typical Geometry | Observed d-d Transitions (nm) (Example) |

| Cu(II) | Distorted Octahedral | ~600-700 |

| Ni(II) | Octahedral | ~400, ~650, ~1100 |

| Co(II) | Tetrahedral | ~550-650 (multiple bands) |

| Fe(III) | Octahedral (High Spin) | Weak, spin-forbidden bands |

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the complex. For example, high-spin octahedral Fe(III) complexes are expected to have a magnetic moment close to 5.9 B.M. japsonline.comrsc.org Copper(II) complexes typically have a magnetic moment of around 1.73 B.M., corresponding to one unpaired electron. researchgate.netnih.govresearchgate.net Deviations from these values can indicate magnetic exchange interactions in polynuclear complexes.

| Metal Complex | Number of Unpaired Electrons | Expected Magnetic Moment (B.M.) | Typical Geometry |

| [Cu(L)₂] | 1 | ~1.7-2.2 | Square Planar/Octahedral |

| [Fe(L)₂]Cl | 5 (high spin) | ~5.9 | Octahedral |

| [Co(L)₂] | 3 (high spin) | ~4.3-5.2 | Octahedral |

| [Mn(L)₂] | 5 (high spin) | ~5.9 | Octahedral |

| [Ni(L)₂] | 2 | ~2.8-3.5 | Octahedral |

| [Zn(L)₂] | 0 | Diamagnetic | Tetrahedral/Octahedral |

| [Cd(L)₂] | 0 | Diamagnetic | Tetrahedral/Octahedral |

Structural Elucidation via X-ray Crystallography

For metal complexes of this compound, X-ray diffraction studies are crucial for confirming the coordination mode of the ligand. It is anticipated that the ligand coordinates in a tridentate fashion, with the deprotonated phenolic oxygen, the amino nitrogen, and one of the quinoline ring nitrogens binding to the metal center. This coordination would result in the formation of stable five- and six-membered chelate rings.

Interactive Table: Representative Crystallographic Data for a Hypothetical Metal Complex

Below is a table illustrating the type of data obtained from X-ray crystallography. Note: As specific crystallographic data for a this compound complex is not publicly available, this table is representative.

| Parameter | Value (Example) | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| Metal-Oxygen Bond Length | 1.95 Å | The distance between the metal and the phenolic oxygen. |

| Metal-Nitrogen (Amine) | 2.05 Å | The distance between the metal and the amino nitrogen. |

| Metal-Nitrogen (Quinoline) | 2.02 Å | The distance between the metal and the quinoline nitrogen. |

| O-M-N (Amine) Angle | 92.0° | The bond angle forming one chelate ring. |

| N(Amine)-M-N(Quinoline) | 88.5° | The bond angle forming the second chelate ring. |

Geometrical Considerations and Stereochemistry of Metal Complexes

The spatial arrangement of ligands around a central metal ion defines the stereochemistry of a complex, which is fundamental to its properties and reactivity. For an octahedral complex with a tridentate ligand like this compound, different geometrical isomers can arise.

When two such ligands coordinate to a single metal center to form a [M(L)₂] complex, facial (fac) and meridional (mer) isomers are possible.

In the fac isomer, the three donor atoms of each ligand occupy one face of the octahedron.

In the mer isomer, the three donor atoms of each ligand occupy a plane that bisects the octahedron.

The specific isomer formed can be influenced by the nature of the metal ion, the solvent used for synthesis, and the reaction conditions. The planarity and bite angles of the ligand are critical in determining which geometry is more stable. The study of stereochemistry in such complexes is vital as different isomers can exhibit distinct electronic spectra, redox potentials, and catalytic activities.

Stability and Reactivity Profiles of Metal-Ligand Adducts

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligand and the complex. High stability constants indicate a strong metal-ligand interaction and a complex that is less likely to dissociate.

The reactivity of these metal-ligand adducts is intrinsically linked to their stability and structure. The coordinated ligand can undergo reactions, or the complex itself can act as a catalyst. For instance, the metal center can be a site for redox reactions, with its potential modulated by the electron-donating or -withdrawing nature of the ligand. The presence of the phenolic group and the secondary amine also offers sites for further chemical modification or participation in catalytic cycles. Studies on the kinetics of ligand substitution reactions can provide insight into the lability of the complex and its reaction mechanisms.

This table presents hypothetical stability constant data for a divalent metal ion complex with this compound (L).

| Stepwise Reaction | Log K (Example) | Cumulative Reaction | Log β (Example) |

| M + L ⇌ ML | 7.5 | M + L ⇌ ML | 7.5 |

| ML + L ⇌ ML₂ | 6.2 | M + 2L ⇌ ML₂ | 13.7 |

Rational Design Principles for Modulating Ligand-Metal Interactions

Rational ligand design involves the systematic modification of a ligand's structure to fine-tune the properties of its corresponding metal complexes. For the this compound scaffold, several strategies can be employed to modulate its interaction with metal ions:

Electronic Effects : Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) onto the quinoline or phenol rings can alter the electron density at the donor atoms. This directly influences the Lewis basicity of the ligand and, consequently, the strength and nature of the metal-ligand bonds.

Steric Hindrance : Modifying the substituents near the coordination sites can introduce steric bulk. For example, changing the methyl group at the 4-position of the quinoline ring to a larger alkyl or aryl group can influence the coordination geometry, potentially favoring one stereoisomer over another or even preventing the formation of certain complex stoichiometries.

Solubility and Other Physical Properties : The ligand framework can be functionalized to enhance solubility in specific solvents or to attach the complex to a solid support. For instance, adding sulfonate groups can increase water solubility.

By applying these principles, chemists can tailor the stability, reactivity, and spectroscopic properties of the resulting metal complexes for specific applications, such as creating more efficient catalysts or developing sensitive chemical sensors.

Spectroscopic and Photophysical Investigations

Ultraviolet-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by 2-(4-Methylquinolin-2-ylamino)phenol provides fundamental insights into its electronic energy levels.

The UV-Vis absorption spectrum of this compound is characterized by distinct bands corresponding to the excitation of electrons to higher energy orbitals. The primary electronic transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the quinoline (B57606) and phenol (B47542) rings. These transitions are responsible for the strong absorption bands at shorter wavelengths.

In addition, the presence of nitrogen and oxygen atoms with non-bonding electrons (lone pairs) gives rise to n → π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital and are generally of lower intensity compared to π → π* transitions. The specific wavelengths and intensities of these absorption bands are influenced by the molecular structure and the solvent environment.

The absorption spectrum of this compound exhibits solvatochromism, meaning the position of the absorption bands changes with the polarity of the solvent. This phenomenon is a strong indicator of changes in the molecule's dipole moment upon electronic excitation. As solvent polarity increases, the absorption bands may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the transition and the relative stabilization of the ground and excited states by the solvent.

For instance, in non-polar solvents, the molecule exists in a less polarized state. In polar solvents, interactions such as hydrogen bonding between the solvent and the solute molecule can stabilize the electronic states, leading to shifts in the absorption maxima. This polarity-dependent absorption is critical for understanding the nature of the excited state.

The structure of this compound, featuring an electron-donating aminophenol group linked to an electron-accepting quinoline moiety, facilitates the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In this process, electron density is transferred from the donor part to the acceptor part of the molecule.

The presence of an ICT state is often characterized by a broad, structureless absorption band at longer wavelengths that is highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, which can lead to a significant red shift in the absorption maximum. This stabilization is a result of the larger dipole moment of the ICT excited state compared to the ground state. The efficiency of this charge transfer is a key determinant of the compound's photophysical properties.

Fluorescence and Luminescence Spectroscopy

The emission of light from this compound after absorption of photons provides further information about its excited-state properties.

Upon excitation, this compound exhibits fluorescence, with the emission spectrum often appearing as a mirror image of the longest-wavelength absorption band. The characteristics of the emission band, such as its position (wavelength) and intensity, are highly dependent on the solvent environment due to the influence of the ICT state.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. The quantum yield of this compound is found to be solvent-dependent. In polar solvents that stabilize the ICT state, the fluorescence quantum yield may either increase or decrease depending on the competition with non-radiative decay pathways. For instance, while polar solvents can enhance charge separation, they can also promote non-radiative relaxation, leading to a lower quantum yield.

Table 1: Illustrative Solvatochromic and Fluorescence Data (Note: The following data is illustrative of typical findings for similar compounds and is intended to demonstrate the concepts discussed.)

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| n-Hexane | 350 | 420 | 70 | 0.25 |

| Dichloromethane | 365 | 450 | 85 | 0.40 |

| Acetonitrile | 375 | 480 | 105 | 0.30 |

| Methanol | 380 | 500 | 120 | 0.15 |

The fluorescence of this compound is also sensitive to the pH of the solution. The presence of the acidic phenolic hydroxyl group and the basic quinoline nitrogen atom means that the molecule can exist in different protonated or deprotonated forms depending on the pH.

Each of these species (cationic, neutral, anionic) possesses distinct electronic properties and, consequently, different fluorescence characteristics. For example, deprotonation of the phenol group at high pH can enhance its electron-donating ability, leading to a red shift in the emission and a change in the fluorescence intensity. Conversely, protonation of the quinoline nitrogen at low pH can alter the electron-accepting nature of the ring system, also resulting in significant changes to the fluorescence spectrum. This pH-dependent fluorescence makes the compound a potential candidate for use as a pH sensor.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is a critical tool for understanding the fleeting events that occur after a molecule absorbs light. These techniques allow for the observation of short-lived transient species, such as excited states and radicals, on timescales ranging from femtoseconds to milliseconds.

Laser flash photolysis (LFP) is a powerful method used to generate and study transient species. A short, intense laser pulse excites the molecule of interest, and a second, weaker light source is used to record the absorption spectrum of the transient species produced. This provides information about the identity and kinetics of these intermediates.

For a molecule like this compound, LFP would likely be used to investigate the formation and decay of its excited singlet and triplet states, as well as any potential radical species formed through photoinduced electron or proton transfer. The transient absorption spectrum would be expected to show characteristic bands for the phenoxyl radical and the quinoline radical anion or cation, depending on the solvent environment and the nature of the excited state process. In studies of similar phenol derivatives, transient absorption bands are the primary evidence for the formation of such short-lived species.

Upon absorption of a photon, this compound would be promoted to an excited singlet state (S₁). From this state, it has several potential decay pathways:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Internal Conversion (IC): Non-radiative decay to the ground state.

Intersystem Crossing (ISC): A non-radiative transition to a lower-energy triplet state (T₁).

The dynamics of these states are often studied using femtosecond transient absorption spectroscopy. For analogous aromatic molecules, the initially populated S₁ state often decays on a picosecond timescale. The subsequent growth and decay of the triplet state, formed via ISC, can then be monitored on a nanosecond to microsecond timescale. The lifetimes of these states are highly dependent on the molecular structure and the solvent environment. For instance, in many phenol-like compounds, the S₁ state lifetime is significantly shortened by efficient conical intersections that facilitate rapid decay back to the ground state.

Table 1: Representative Excited State Kinetic Data for a Hypothetical Phenol-Amine Compound This table is illustrative and based on typical values for related compounds.

| Parameter | Typical Timescale | Technique |

|---|---|---|

| S₁ State Lifetime | 10 - 500 ps | Femtosecond Transient Absorption |

| Intersystem Crossing (ISC) | 1 - 10 ns | Nanosecond Laser Flash Photolysis |

| T₁ State Lifetime | 1 - 100 µs | Nanosecond Laser Flash Photolysis |

The structure of this compound, featuring an electron-donating phenol group and an electron-accepting quinoline moiety linked by an amino bridge, makes it a prime candidate for intramolecular electron transfer (ET) upon photoexcitation. The process would likely involve the transfer of an electron from the phenol (donor) to the quinoline (acceptor).

This process can occur via two main mechanisms:

Stepwise Electron Transfer-Proton Transfer (ET-PT): The electron is transferred first, creating a radical cation and a radical anion, followed by the transfer of a proton.

Concerted Proton-Coupled Electron Transfer (CPET): The electron and proton are transferred in a single, concerted kinetic step.

Studies on similar phenol-base systems have shown that the dominant mechanism is highly dependent on the driving force of the reaction and the nature of the intramolecular hydrogen bond. In many cases, to avoid high-energy intermediates, the reaction proceeds via a concerted mechanism. The rate of electron transfer can be influenced by solvent polarity and the presence of external quenchers. Techniques like two-color laser flash photolysis can be employed to probe these complex multi-step processes.

Advanced Spectroscopic Methods (e.g., Phosphorescence Studies at Cryogenic Temperatures)

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). Because this is a spin-forbidden transition, it occurs on a much longer timescale (milliseconds to seconds) than fluorescence and is often outcompeted by non-radiative decay pathways at room temperature.

To observe phosphorescence, studies are typically conducted at cryogenic temperatures (e.g., 77 K) in a rigid glass matrix. Under these conditions, non-radiative decay processes are suppressed, allowing the faint phosphorescence to be detected. Phosphorescence spectroscopy provides valuable information about the energy of the lowest triplet state, which is crucial for understanding photochemical reactivity, particularly intersystem crossing and triplet energy transfer processes. For this compound, one would expect a structured phosphorescence spectrum originating from the quinoline or phenol moiety, depending on which part of the molecule hosts the lowest triplet state.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. materialsciencejournal.org It interprets the complex, many-electron wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. wisc.edu This approach provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgnih.gov

For 2-(4-Methylquinolin-2-ylamino)phenol, NBO analysis elucidates the key donor-acceptor interactions. The primary electron donor sites are the lone pairs on the phenolic oxygen atom (LP(O)), the amino nitrogen atom (LP(N)), and the quinoline (B57606) nitrogen atom (LP(N)). These filled orbitals can donate electron density into vacant (non-Lewis) antibonding orbitals, such as the π* orbitals of the quinoline and phenol (B47542) aromatic rings or σ* orbitals of adjacent bonds. wisc.edunih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgwisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. Key interactions within this compound would include:

Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair of the quinoline nitrogen and the antibonding orbital of the phenolic O-H bond (LP(N) → σ*(O-H)), which is characteristic of the intramolecular hydrogen bond stabilizing the planar conformation of the molecule.

Resonance and Hyperconjugation: Delocalization of the lone pair from the amino nitrogen into the π-system of the quinoline ring (LP(N) → π(quinoline)) is crucial for the electronic communication between the phenol and quinoline moieties. Similarly, the oxygen lone pair delocalizes into the phenol ring (LP(O) → π(phenol)).

The following table illustrates the types of donor-acceptor interactions and their potential stabilization energies as would be determined by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (amino) | π* (Cquinoline-Cquinoline) | High | Resonance stabilization |

| LP (1) O (phenol) | π* (Cphenol-Cphenol) | High | Resonance stabilization |

| LP (1) N (quinoline) | σ* (O-H) | Moderate-High | Intramolecular Hydrogen Bond |

| π (C=C) | π* (C=C) | Moderate | π-conjugation within rings |

| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |

Note: This table is illustrative. Actual E(2) values require specific quantum chemical calculations.

Molecular Modeling and Simulation Techniques

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, conformational changes, and thermodynamic properties.

For this compound, MD simulations can be employed to:

Explore Conformational Space: The molecule has rotational freedom around the C-N single bonds of the amino linker. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the energy barriers between them.

Analyze Intramolecular Hydrogen Bonding: Simulations can reveal the dynamics of the intramolecular hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen. This includes the stability of the bond, fluctuations in its length and angle, and the possibility of transient breaking and reforming. nih.gov

Study Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water or ethanol), MD can be used to investigate how solvent molecules interact with the compound, arrange themselves around it (solvation shell), and influence its preferred conformation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large molecular systems, such as a molecule interacting with a biological macromolecule like a protein. researchgate.net This technique partitions the system into two regions: a small, chemically significant part (e.g., the ligand and the enzyme's active site) is treated with high-accuracy but computationally expensive quantum mechanics (QM), while the larger, less critical environment (the rest of the protein and solvent) is treated with more efficient molecular mechanics (MM). researchgate.net

In the context of this compound, a QM/MM study would be highly relevant if investigating its role as a potential enzyme inhibitor.

The QM region would typically include the this compound molecule itself, along with the key amino acid residues in the protein's binding pocket that form direct interactions (e.g., hydrogen bonds, π-stacking).

The MM region would encompass the rest of the protein and the surrounding solvent molecules.

This approach allows for the accurate modeling of electronic phenomena like charge transfer, polarization, and the formation or breaking of covalent bonds during the interaction, which would be impossible to capture with purely MM methods. researchgate.net

Intermolecular Interactions and Binding Thermodynamics

Analysis of Hydrogen Bonding and Van der Waals Interactions

The structure of this compound is rich in functional groups capable of forming non-covalent interactions, which are critical for its aggregation behavior, crystal packing, and binding to biological targets.

Hydrogen Bonding:

Intramolecular: As previously mentioned, a strong intramolecular hydrogen bond can form between the phenolic hydroxyl group (donor) and the nitrogen atom of the quinoline ring (acceptor), creating a stable six-membered quasi-ring. mdpi.com

Intermolecular: The phenolic -OH and the secondary amine -NH groups are potent hydrogen bond donors. The oxygen atom, the amino nitrogen, and the quinoline nitrogen can all act as hydrogen bond acceptors. This allows for the formation of complex intermolecular networks, such as dimers or chains, in the solid state or in concentrated solutions. mdpi.com The interaction energy of such bonds can be computationally estimated to determine their strength. mdpi.com

Van der Waals Interactions:

π-π Stacking: The planar aromatic systems of the quinoline and phenol rings can interact via π-π stacking. These interactions, driven by dispersion forces, are crucial for the packing of molecules in a crystal lattice and for binding in aromatic-rich pockets of proteins.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org By locating critical points in the electron density, QTAIM can identify and characterize all interactions within a molecule. wiley-vch.de

A key element of QTAIM is the Bond Critical Point (BCP) , a point of minimum electron density along the path between two interacting atoms (a bond path). wiley-vch.de The properties at this point reveal the nature of the interaction. muni.cz

Electron Density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is typical of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as hydrogen bonds, ionic bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. muni.cz

Total Energy Density (H(r)) : A negative H(r) value at the BCP indicates a significant degree of covalent character in the interaction.

For this compound, QTAIM analysis would be used to quantitatively characterize the intramolecular hydrogen bond and weaker intermolecular interactions, confirming their existence and estimating their strength.

The table below provides hypothetical QTAIM parameters for various interactions within the molecule.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| C-C (Aromatic) | ~0.30 | < 0 | < 0 | Covalent |

| C-N (Amine) | ~0.25 | < 0 | < 0 | Polar Covalent |

| O-H···N (Intra-HB) | ~0.03 | > 0 | < 0 | Strong H-Bond |

| C-H···π (Inter) | ~0.008 | > 0 | > 0 | Weak van der Waals |

| π-π Stacking | ~0.005 | > 0 | > 0 | Weak van der Waals |

Note: This table is illustrative. Actual QTAIM parameters require specific quantum chemical calculations.

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Prototropy, Photoinduced Cleavage)

No specific theoretical studies on the reaction mechanisms such as prototropy or photoinduced cleavage for this compound have been found in the reviewed scientific literature. Computational methods, such as Density Functional Theory (DFT), could be employed to model these processes. Such studies would typically involve calculating the potential energy surfaces to identify transition states and intermediates for different tautomeric forms (enol-imino, keto-amino, and keto-enamino) and to understand the energetic barriers for their interconversion. Similarly, simulating the excited state dynamics would be necessary to predict pathways for photoinduced cleavage.

Prediction of Nonlinear Optical (NLO) Properties

There are no dedicated computational studies in the available literature that predict the nonlinear optical (NLO) properties of this compound. The NLO properties of organic molecules are often predicted using quantum chemical calculations to determine parameters like the first hyperpolarizability (β). These calculations typically involve optimizing the molecular geometry and then computing the electronic properties using methods like DFT with appropriate basis sets. Factors such as the presence of donor and acceptor groups and the extent of π-conjugation in the molecule are crucial for NLO activity. While the structure of this compound suggests potential for NLO properties due to its quinoline and phenol moieties, specific calculated values for its hyperpolarizability and other related NLO parameters are not documented.

Chemical Sensing Platforms

The structure of this compound, incorporating a quinoline ring, an amino group, and a phenolic hydroxyl group, suggests its potential as a versatile chemical sensor. These functional groups can interact with various analytes through mechanisms such as protonation/deprotonation, ion coordination, and hydrogen bonding, leading to detectable changes in its optical properties.

pH Sensing Mechanisms and Performance (Colorimetric and Fluorescent)

Quinoline derivatives are frequently employed as pH sensors due to the nitrogen atom in the quinoline ring, which can be protonated or deprotonated depending on the pH of the medium. This alteration in the electronic structure of the molecule often leads to observable changes in its absorption and fluorescence spectra.

Colorimetric Sensing : A change in pH could alter the intramolecular charge transfer (ICT) characteristics of the molecule. In acidic conditions, protonation of the quinoline nitrogen would likely lead to a shift in the absorption spectrum, resulting in a visible color change.

Fluorescent Sensing : The fluorescence of quinoline-based compounds is often sensitive to pH. Protonation can enhance or quench fluorescence emission depending on the specific electronic transitions involved. The phenolic group can also participate in acid-base equilibria, further influencing the photophysical properties of the molecule across a different pH range.

Table 1: Anticipated pH Sensing Performance of this compound

| Sensing Mode | Anticipated Mechanism | Expected Observation |

|---|---|---|

| Colorimetric | pH-dependent intramolecular charge transfer (ICT) | Visible color change upon pH variation |

Selective Ion Sensing Applications (e.g., Iodide, Various Metal Cations)

The amino and phenolic groups in this compound provide potential binding sites for both anions and cations.

Anion Sensing (e.g., Iodide) : The N-H proton of the amino group could act as a hydrogen bond donor to recognize anions like iodide. Upon binding, a change in the electronic environment of the fluorophore could lead to a detectable optical response.

Metal Cation Sensing : The nitrogen and oxygen atoms can act as a chelating site for various metal cations. The coordination of a metal ion would rigidly hold the molecule, potentially leading to chelation-enhanced fluorescence (CHEF). The selectivity would depend on the size and charge of the metal ion and the geometry of the binding pocket.

Plasmonic Resonance-Based Detection Systems for Phenolic Analytes

While this compound is itself a phenolic compound, it could potentially be used in plasmonic sensing systems to detect other phenolic analytes. In such a system, gold or silver nanoparticles would be functionalized with a receptor that selectively binds to the target phenolic analyte. The binding event would cause a change in the local refractive index around the nanoparticles, leading to a shift in the localized surface plasmon resonance (LSPR) band, which can be monitored spectrophotometrically. The role of a compound like this compound in this context is less direct, unless it is used to modify the nanoparticle surface to create specific recognition sites.

Catalysis and Reaction Enhancement

The nitrogen and oxygen donor atoms in this compound make it a potential ligand for coordinating with metal centers, thereby forming metal complexes that can act as catalysts.

Ligand Role in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis : As a ligand, this compound can form soluble metal complexes that catalyze reactions in the same phase as the reactants. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst.

Heterogeneous Catalysis : The ligand or its metal complex could be immobilized on a solid support, such as silica or a polymer resin. This would create a heterogeneous catalyst that can be easily separated from the reaction mixture, facilitating catalyst recycling and product purification.

Catalytic Oxidation Reactions (e.g., Phenol Oxidation)

Metal complexes containing aminophenol-type ligands have been shown to be effective catalysts for various oxidation reactions. A metal complex of this compound could potentially catalyze the oxidation of phenols to quinones, a commercially important transformation. The catalytic cycle would likely involve the coordination of the phenol substrate to the metal center, followed by electron transfer and oxidation.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalysis Type | Potential Reaction | Role of Ligand |

|---|---|---|

| Homogeneous | Oxidation of phenols | Stabilizes and modulates the electronic properties of the active metal center |

An in-depth examination of the advanced research applications of the chemical compound this compound reveals its significant potential in various scientific domains. This article explores its role in catalytic processes, its interactions with biological macromolecules, and the mechanisms behind its biological activities, adhering strictly to the specified areas of investigation.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 2-(hydroxyphenylamino)quinolines often involves the reaction of 2-chloro-4-methylquinolines with aminophenols. While effective, these methods can be associated with the use of hazardous reagents and solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Emerging green chemistry techniques offer a plethora of options for the synthesis of quinoline (B57606) derivatives. researchgate.netijpsjournal.com These include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency, providing a greener alternative to conventional heating. nih.gov

Catalyst-Free and Metal-Free Reactions: Designing synthetic routes that eliminate the need for, often toxic, metal catalysts is a key goal of green chemistry. nih.govbohrium.com The use of ionic liquids or simple acid/base catalysts are promising alternatives. nih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient in building molecular complexity in a single step, reducing waste and improving atom economy. bohrium.com

Future synthetic work should focus on adapting these green methodologies to the synthesis of 2-(4-Methylquinolin-2-ylamino)phenol and its derivatives, aiming for higher yields, lower environmental impact, and easier purification. researchgate.netijpsjournal.com

Exploration of Diverse Metal Complexes for Tunable Properties

The structure of this compound, with its quinoline nitrogen, amino group, and phenolic oxygen, makes it an excellent candidate for a multidentate ligand in coordination chemistry. The chelation of metal ions by quinoline derivatives is a well-established field, with applications ranging from analytical chemistry to medicine. nih.govmdpi.com

Future research should systematically explore the coordination of this compound with a wide range of transition metals (e.g., Cu, Zn, Co, Ni, Fe) and lanthanides. uni-muenchen.deresearchgate.netnih.gov The resulting metal complexes are expected to exhibit unique properties that can be tuned by:

Choice of Metal Ion: Different metal centers will lead to variations in coordination geometry, stability, and electronic properties. nih.gov

Ligand Modification: Substitution on either the quinoline or the phenol (B47542) ring will alter the steric and electronic properties of the ligand, thereby influencing the characteristics of the metal complex.

The investigation of these novel metal complexes could lead to the development of materials with interesting magnetic, optical, or catalytic properties. Furthermore, metal complexation is known to enhance the biological activity of quinolones, opening up possibilities for new therapeutic agents with improved efficacy. nih.govmdpi.com

Advanced Photophysical Engineering for Optoelectronic Materials

Schiff bases derived from quinoline and phenol moieties have been shown to possess interesting photophysical properties, including fluorescence with good quantum yields. nih.gov The structural similarity of this compound to these compounds suggests its potential as a building block for novel optoelectronic materials.

Future research should focus on a detailed characterization of the photophysical properties of this compound and its derivatives. This includes studying their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents. nih.gov Advanced photophysical engineering could then be employed to tune these properties for specific applications. For instance, strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings could be used to modulate the intramolecular charge transfer (ICT) characteristics, thereby controlling the emission wavelength and intensity.

These engineered molecules could find applications in:

Organic Light-Emitting Diodes (OLEDs)

Fluorescent probes and sensors

Non-linear optical materials

Integration of In Silico and Experimental Approaches for Mechanism Elucidation

To accelerate the discovery and optimization of new materials and therapeutic agents based on the this compound scaffold, a close integration of computational and experimental methods is crucial. In silico techniques, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the structure-property relationships of these molecules. niscpr.res.in

Future research should employ a synergistic approach where:

Computational Modeling is used to predict the geometric and electronic structures, photophysical properties, and binding affinities of novel derivatives and their metal complexes.

Experimental Synthesis and Characterization are used to validate the computational predictions and to provide feedback for refining the theoretical models.

This integrated workflow can guide the rational design of new compounds with desired properties, saving significant time and resources compared to a purely empirical approach. For example, in silico screening could identify promising candidates for biological testing or for materials applications, which can then be prioritized for synthesis and experimental evaluation. niscpr.res.in

Design of Multi-functional Probes and Catalysts for Diverse Applications

The ability of the this compound scaffold to bind metal ions can be harnessed for the development of selective chemosensors. The binding of a specific metal ion would be expected to induce a change in the photophysical properties of the molecule, such as a shift in the fluorescence emission or a change in color, allowing for the visual or spectroscopic detection of the analyte. nih.gov Future work should explore the selectivity and sensitivity of this scaffold towards different metal ions.

Furthermore, the metal complexes of this compound could themselves act as catalysts. The field of transition metal-catalyzed reactions is vast, and novel ligand systems are constantly in demand. bohrium.com Research should be directed towards screening the catalytic activity of these new complexes in various organic transformations.

Expansion into New Bio-Interactions and Mechanistic Therapeutic Modalities

The quinoline nucleus is a well-known pharmacophore, present in a wide array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. nih.govnih.govnih.gov The phenol group is also a common feature in many biologically active natural products and synthetic compounds. The combination of these two pharmacophores in this compound makes it a highly promising candidate for drug discovery.

Future research should involve comprehensive screening of this compound and its derivatives for a broad range of biological activities. This could include:

Anticancer Activity: Evaluation against a panel of cancer cell lines to identify potential antiproliferative agents. nih.govmdpi.com

Antimicrobial Activity: Testing against various strains of bacteria and fungi to discover new antibiotics or antifungals. nih.govnih.gov

Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways. nih.gov

Enzyme Inhibition: Screening against specific enzymes, such as kinases or tyrosinase, which are important drug targets. mdpi.com

Once a promising biological activity is identified, further studies should focus on elucidating the mechanism of action. This would involve identifying the molecular targets and signaling pathways that are modulated by the compound. Such mechanistic understanding is crucial for the optimization of lead compounds and for their future development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.